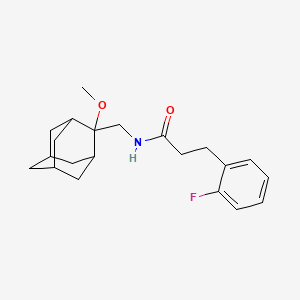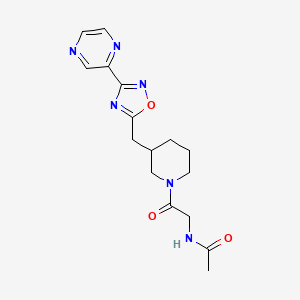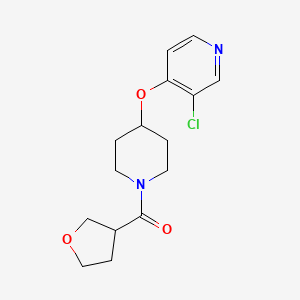![molecular formula C19H21N5O2 B2548642 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034248-06-9](/img/structure/B2548642.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. This ring structure is often found in various pharmaceuticals and biologically active compounds due to its ability to participate in various chemical reactions .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves the use of copper(I)-catalyzed azide-alkyne cycloaddition, also known as click chemistry . This reaction is highly efficient and selective, making it a popular choice for the synthesis of triazole compounds.Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For example, the presence of the triazole ring can be confirmed using 1H-NMR spectroscopy . The carbon signals can be classified using 13C-NMR spectroscopy .Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions. For example, they can act as ligands in metal-catalyzed reactions . They can also undergo reactions with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on its structure. For example, the presence of the triazole ring and the pyridine ring may contribute to the compound’s polarity and solubility .Applications De Recherche Scientifique
Synthesis and Insecticidal Assessment
Research by Fadda et al. (2017) explored the synthesis of various heterocycles, including triazolo[5,1-c]triazine and benzo[d]imidazole derivatives, from a precursor related to the compound . These compounds were evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Development of Novel Heterocycles
Ibrahim et al. (2011) investigated the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, employing reactions that may be relevant to the synthesis of similar compounds, including the chemical of interest (Ibrahim et al., 2011).
Novel Benzothiazole Derivatives
Hussein et al. (2008) conducted research on the synthesis of novel 1,2,4-triazine, pyridine, and benzopyran derivatives from N-(2-benzothiazolyl)cyanoacetamide. This study is relevant to the synthesis of complex molecules related to the compound (Hussein et al., 2008).
Antitumor Activity of Novel Derivatives
Albratty et al. (2017) researched the synthesis and antitumor activity of new compounds including thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. The study offers insights into the potential biomedical applications of complex heterocyclic compounds similar to the chemical of interest (Albratty et al., 2017).
Synthesis and Antimicrobial Activity
Hamama et al. (2013) studied the synthesis and antimicrobial activity of certain new N-substituted-2-amino-1,3,4-thiadiazoles, shedding light on the potential antimicrobial applications of similar compounds (Hamama et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its biological activities and potential applications. For example, it could be tested against various types of cancer cells to evaluate its anticancer activity . It could also be modified to improve its properties or to create new compounds with different activities .
Propriétés
IUPAC Name |
2-(benzotriazol-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-18(13-24-17-6-2-1-5-16(17)22-23-24)21-19(14-7-10-26-11-8-14)15-4-3-9-20-12-15/h1-6,9,12,14,19H,7-8,10-11,13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCBBFOTTWXHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)

![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548565.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548567.png)
![2-Chloro-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2548568.png)
![N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide](/img/structure/B2548570.png)

![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2548576.png)


![1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone](/img/structure/B2548582.png)